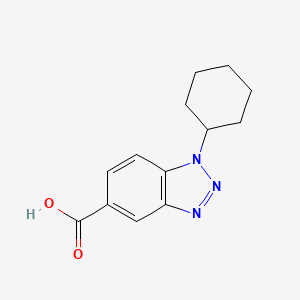

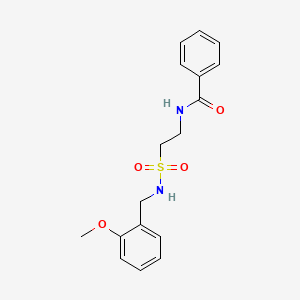

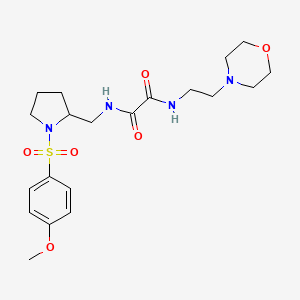

![molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8](/img/structure/B2365622.png)

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, more commonly referred to as Acetylmethylcyclopropyl acetate (AMCA), is a cyclic ester of acetylmethylcyclopropane and acetic acid. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of approximately 119°C. AMCA was first synthesized in the late 19th century and has since been used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Methyl 2-cyclopropyl-2-diazoacetate, synthesized from acetylcyclopropane, undergoes copper or rhodium-catalyzed dediazoniation leading to 1-methoxycarbonylcyclobutene. This showcases the potential of cyclopropyl(methoxycarbonyl)carbene in chemical transformations (Prokopenko et al., 2007).

Reactivity and Ring Modifications

- Studies on cyclopropyl formation by addition of methylene units to various compounds demonstrate the diverse reactivity and potential for structural modifications in cyclopropyl-containing molecules (Haywood-Farmer et al., 1966).

Applications in Synthesis of Complex Molecules

- The synthesis and reactivity of 4-C-cyclopropyl-d-xylo-tetrofuranose illustrate the use of cyclopropyl groups in the creation of complex sugar derivatives, indicating the versatility of such compounds in synthesizing biologically significant molecules (Horton & Tindall, 1968).

Role in Cycloaddition Reactions

- Cyclopropyl-dehydroamino acids and other complex molecules have been synthesized via asymmetric catalytic cyclopropenation, highlighting the role of cyclopropyl-containing compounds in facilitating intricate cycloaddition reactions (Imogaı̈ et al., 1998).

Influence in Stereochemical Courses

- The photo-induced Berson-Willcott rearrangement of methyl 3-Isopropyl-1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-exo- and 1-endo-acetate demonstrates the influence of methoxycarbonylmethyl groups on stereochemical courses of reactions (Kato et al., 1978).

Catalytic Cycloisomerization

- PtCl2- and PtCl4-catalyzed cycloisomerization of polyunsaturated precursors with cyclopropyl ring systems showcases the utility of such compounds in creating polycyclic molecules and understanding reaction mechanisms (Marco-Contelles et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-(acetyloxymethyl)cyclopropyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFDQGZFJTERO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CC1)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

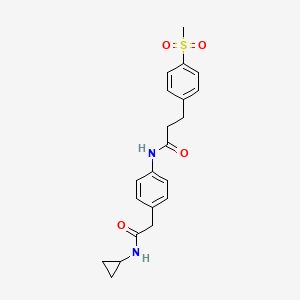

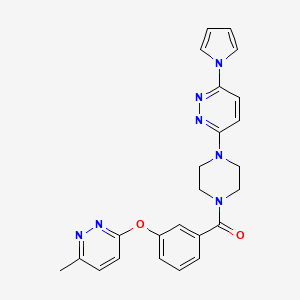

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

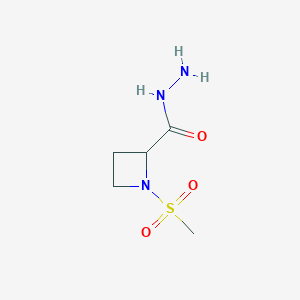

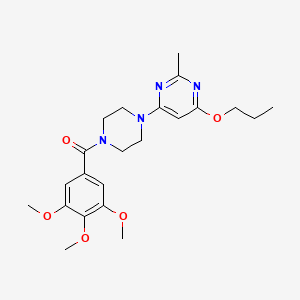

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)

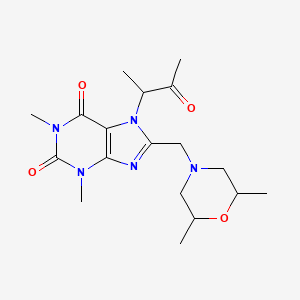

![N-[4-[(2R,3R)-2-Methyl-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2365561.png)

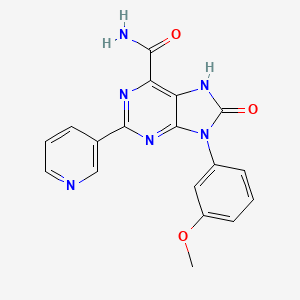

![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2365562.png)